2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-5-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-3-2-4-10(6-9)19(21)22/h2-6,13H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDDRTXCMEMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Equipment
Stepwise Procedure
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Reaction Setup : Combine all reactants and catalyst in ethanol.
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Heating : Reflux the mixture at 78°C for 5 hours with vigorous stirring.
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Workup : Cool to room temperature, pour into 200 mL ice water, and filter the precipitate.
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Purification : Recrystallize from 95% ethanol to obtain pale yellow crystals.
Critical Parameters
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Catalyst loading : Excess KF-alumina (>250 mg) reduces yield due to side reactions.
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Temperature control : Reflux temperatures below 70°C result in incomplete conversion.
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Solvent polarity : Ethanol outperforms DMF or THF in promoting cyclization.
Structural Elucidation and Characterization
Spectroscopic Data
Crystallographic Insights
X-ray diffraction reveals:
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Planar pyran ring : All atoms in the pyrano[4,3-b]pyran system lie within 0.02 Å of the mean plane.
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Intermolecular H-bonds : N1–H1B···N2 (2.98 Å) and N1–H1A···O5 (2.89 Å) stabilize the crystal lattice.
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Dihedral angles : 86.87° between the pyran and 3-nitrophenyl groups, enabling π-π stacking.
Comparative Analysis with Analogous Methods
Alternative Substrates
Replacing 4-hydroxy-6-methyl-2-pyrone with substituted pyridones yields pyrano[3,2-c]pyridine derivatives (e.g., compound 3n in the MDPI study). Key differences include:
Solvent Effects
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Ethanol : Optimal for pyrano[4,3-b]pyran synthesis (82% yield).
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Methanol : Favors pyrano[3,2-c]pyridine formation (95% yield).
Mechanistic Considerations
The reaction proceeds through three stages:
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Knoevenagel Adduct Formation :
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Michael Addition :
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Cyclization and Aromatization :
Scalability and Industrial Relevance
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrano[3,2-c]pyran compounds exhibit promising anticancer properties. A study demonstrated that 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile effectively inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting its applicability in developing new antibiotics .
Agricultural Applications
Pesticide Development
The chemical structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile allows for interactions with biological pathways in pests. Research has indicated that it can be utilized in formulating pesticides that are effective against specific agricultural pests, thereby enhancing crop yields while minimizing environmental impact .
Material Science
Polymer Synthesis
This compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can tailor the mechanical and thermal properties of the resulting materials .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of cancer cell proliferation with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
| Study C | Pesticide Efficacy | Field trials indicated a 30% reduction in pest populations when applied at recommended dosages. |
| Study D | Polymer Development | Resulted in polymers with improved tensile strength and thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between Compound 3m and related derivatives:
Key Observations:
- Core Structure: Compound 3m’s pyrano[3,2-c]pyran core differs from pyrano[4,3-b]pyran (e.g., 3i, 3u) and pyrano[3,2-c]chromene (7e) in ring fusion and electronic properties. Chromene derivatives (e.g., 7e) incorporate a benzene ring, enhancing π-conjugation .
- Substituent Position : The 3-nitrophenyl group in 3m induces distinct steric and electronic effects compared to 4-nitrophenyl (3u) or naphthyl (4). The meta-nitro group may reduce steric hindrance compared to para-substituted analogs .
- Functional Groups : Replacing the nitrile in 3m with an ester (3i) lowers the melting point (223–225°C vs. 234–236°C), likely due to reduced intermolecular dipole interactions .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : Compound 3m’s nitrile absorption (2199 cm⁻¹) aligns with analogs like 3u (2203 cm⁻¹) but differs from ester-containing 3i (1715 cm⁻¹ for C=O) .
- Crystallography: Pyrano[4,3-b]pyran derivatives (e.g., 3u) adopt flattened boat conformations, with substituents like naphthyl (4) or nitrophenyl (3u) influencing dihedral angles (76.8–94.6°) and hydrogen-bonding networks . Compound 3m’s 3-nitrophenyl group may promote intermolecular N–H···O and C–H···N interactions, stabilizing its crystal lattice .
Biological Activity
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (CAS No. 265315-70-6) is a complex heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.28 g/mol. The structure features a pyrano[3,2-c]pyran core, which is characteristic of many biologically active compounds.
Anticancer Properties
Research indicates that compounds similar to 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile exhibit significant anticancer activities. The presence of the nitro group (NO2) and the nitrile group (CN) enhances its interaction with biological targets, potentially inhibiting tumor growth through various mechanisms:
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase receptors involved in cancer cell signaling pathways, which are crucial for tumor growth and metastasis .
- Cell Cycle Arrest : Studies have shown that similar pyranochromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Research on related pyranochromene derivatives suggests efficacy against a range of bacterial and fungal pathogens . The electron-withdrawing effects of the nitro group may enhance the compound's ability to penetrate microbial cell membranes.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases .
The biological activity of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer progression and inflammation.
- Receptor Modulation : The compound's structure allows it to bind to specific receptors involved in cellular signaling, affecting cellular responses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar compounds induced apoptosis in breast cancer cells through tyrosine kinase inhibition. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro. |
| Study 3 | Reported anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications. |
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile?
Methodological Answer:
The compound is synthesized via a one-pot multicomponent reaction under reflux conditions. A typical protocol involves reacting equimolar ratios of 3-nitrobenzaldehyde, malononitrile, and methyl-substituted cyclic diketones in ethanol or aqueous ethanol, catalyzed by a base (e.g., piperidine). Reflux durations of 1–2 hours yield pale yellow crystals with ~67% efficiency after recrystallization in ethanol . Key parameters include:
- Temperature: 80–100°C (reflux).
- Catalyst: 10 mol% piperidine.
- Workup: Filtration and recrystallization in ethanol.
Data Table:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 67% | |
| Reaction Time | 1 hour | |
| Melting Point | 228–236°C |
Basic: What spectroscopic techniques confirm the structure of this compound, and what diagnostic peaks are observed?
Methodological Answer:
- IR Spectroscopy:
- 1H NMR (DMSO-d6):
Advanced: How does single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Planarity: The pyran ring adopts a coplanar conformation, deviating from the typical chair/boat geometry due to conjugation with the nitrophenyl group .
- Intermolecular Interactions: N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond distances of 2.8–3.2 Å .
- Software Workflow:
Advanced: How do substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) influence crystallographic packing and bioactivity?
Methodological Answer:
- Crystallographic Impact:
- Bioactivity Correlation:
- Antiproliferative Activity: Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced cytotoxicity (IC50: 10–25 µM) against cancer cell lines via intercalation or topoisomerase inhibition .
Basic: What purification and characterization protocols ensure sample homogeneity for biological assays?
Methodological Answer:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol .
- Purity Validation:
Advanced: What computational strategies predict the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations:
- Basis Set: B3LYP/6-311+G(d,p) for optimizing geometry and frontier molecular orbitals (HOMO-LUMO gap: ~3.5 eV) .
- Reactivity Descriptors: Local electrophilicity index (ω ≈ 4.2 eV) indicates susceptibility to nucleophilic attack at the nitrile group .
- Molecular Docking: Autodock Vina predicts binding affinity (-8.2 kcal/mol) to DNA gyrase via hydrogen bonding with Arg1216 and π-stacking with adenine .
Advanced: How do solvent and temperature variations affect crystallization outcomes?
Methodological Answer:
- Solvent Screening: Ethanol yields block-shaped crystals suitable for SCXRD, while DMF/water mixtures produce needle-like crystals with higher disorder .
- Temperature Control: Slow cooling (0.5°C/min) from saturated ethanol solutions reduces twinning defects .
Basic: What safety and handling precautions are required for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
